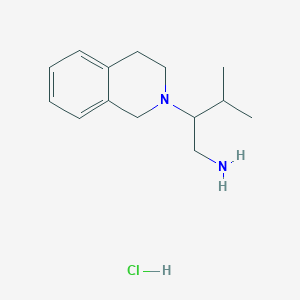

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride

Description

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride (CAS No. 1170042-02-0) is a synthetic organic compound with the molecular formula C₁₄H₂₃ClN₂ and a molecular weight of 254.80 g/mol . It belongs to the class of tetrahydroisoquinoline derivatives, characterized by a bicyclic isoquinoline core fused with a saturated six-membered ring. The compound is supplied as a hydrochloride salt, enhancing its stability and solubility in aqueous environments.

Properties

IUPAC Name |

2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-methylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-11(2)14(9-15)16-8-7-12-5-3-4-6-13(12)10-16;/h3-6,11,14H,7-10,15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSUFKLGLKVDVGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN)N1CCC2=CC=CC=C2C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of 1,2,3,4-Tetrahydroisoquinoline

One common approach involves the N-alkylation of commercially available 1,2,3,4-tetrahydroisoquinoline (THIQ) with an appropriate alkyl halide bearing the 3-methylbutan-1-amine moiety or its precursor.

- General Alkylation Conditions : Use of potassium carbonate as a base, potassium iodide as a catalyst, and refluxing solvents such as acetonitrile or dimethoxyethane.

- Microwave-Assisted Alkylation : Microwave heating has been employed to reduce reaction times significantly (from 24-48 hours to about 60 minutes) and improve yields compared to conventional heating methods.

Reductive Amination

Another effective route is reductive amination, where a suitable ketone or aldehyde intermediate is reacted with tetrahydroisoquinoline under reductive conditions.

Cyclization Techniques

The tetrahydroisoquinoline core can also be synthesized via cyclization reactions such as:

- Bischler-Napieralski Reaction : Cyclodehydration of β-phenylethylamides to form dihydroisoquinolines, which can be subsequently reduced to tetrahydroisoquinolines.

- Pictet-Spengler Reaction : Acid-catalyzed cyclization of β-arylethylamines with aldehydes or ketones to form tetrahydroisoquinoline derivatives.

These methods can be adapted or combined with alkylation steps to incorporate the 3-methylbutan-1-amine side chain.

Representative Synthetic Scheme (Summary)

Detailed Research Findings

Microwave-Assisted N-Alkylation : Research shows that microwave irradiation can accelerate the N-alkylation of tetrahydroisoquinoline with alkyl halides, resulting in higher yields and shorter reaction times compared to traditional reflux methods.

Use of Catalysts and Bases : Potassium carbonate and potassium iodide have been found effective in promoting alkylation reactions by deprotonating the amine and facilitating nucleophilic substitution.

Purification and Characterization : Crude products from alkylation or reductive amination are typically purified by vacuum filtration and recrystallization. Characterization is performed using NMR spectroscopy, mass spectrometry, and melting point analysis to confirm structure and purity.

Hydrochloride Salt Formation : Conversion to the hydrochloride salt is achieved by treatment with methanolic hydrochloric acid or hydrogen chloride in dioxane, enhancing compound stability and solubility for further applications.

Data Table: Summary of Preparation Conditions and Yields

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tetrahydroisoquinoline nitrogen serves as a nucleophilic site for alkylation or acylation.

-

Alkylation : Reacts with alkyl halides (e.g., benzyl bromide) in the presence of K₂CO₃ and KI under reflux in acetonitrile to form quaternary ammonium salts .

-

Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine as a base.

Example Reaction Conditions

| Reaction Type | Reagents/Conditions | Product Yield | Source |

|---|---|---|---|

| N-Alkylation | Benzyl bromide, K₂CO₃, CH₃CN, reflux | 89% | |

| N-Acylation | Acetyl chloride, Et₃N, CH₂Cl₂, 0°C→RT | 76% |

Reductive Amination

The primary amine group participates in reductive amination with carbonyl compounds.

-

Substrates : Ketones (e.g., acetone) or aldehydes are condensed with the amine in the presence of NaBH₃CN or H₂/Pd-C .

-

Outcome : Forms tertiary amines with extended alkyl chains .

Key Findings

Cross-Dehydrogenative Coupling (CDC)

Under oxidative conditions, the compound undergoes CDC reactions to form C–C bonds.

-

Mechanism : Generates iminium ion intermediates, enabling coupling with nucleophiles (e.g., indoles) .

Experimental Data

| Oxidant | Solvent | Nucleophile | Yield | Source |

|---|---|---|---|---|

| TBHP | CH₃CN | Indole | 68% | |

| O₂ | DCE | Acetone | 72% |

Salt Formation and Acid-Base Reactions

The hydrochloride salt undergoes reversible protonation:

-

Deprotonation : Treated with NaOH (aq.) to regenerate the free base.

-

Reprotonation : Reacts with HCl gas in diethyl ether to reform the hydrochloride salt.

Stability Note : The hydrochloride form exhibits superior stability in aqueous solutions compared to the free base .

Oxidation Reactions

The tetrahydroisoquinoline ring is susceptible to oxidation:

-

Agents : KMnO₄ or RuO₄ oxidizes the saturated ring to a dihydroisoquinolinone .

-

Outcome : Loss of aromaticity and formation of ketone functionalities .

Critical Parameters

Scientific Research Applications

Pharmacological Studies

Research indicates that compounds similar to 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride exhibit significant pharmacological activity. The tetrahydroisoquinoline structure is known for its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests potential applications in treating neurological disorders such as depression and schizophrenia.

Neuroprotective Effects

Studies have shown that tetrahydroisoquinoline derivatives possess neuroprotective properties. For instance, a study demonstrated that certain derivatives could mitigate oxidative stress in neuronal cells, which may lead to therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Antidepressant Activity

The compound has been investigated for its antidepressant-like effects in animal models. Research findings indicate that it may enhance serotonin and norepinephrine levels in the brain, contributing to mood elevation and anxiety reduction .

Case Studies

Mechanism of Action

The mechanism of action of 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets in biological systems. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence signaling pathways related to neuroprotection and inflammation .

Comparison with Similar Compounds

The comparison focuses on structural analogs and compounds sharing key functional groups.

Structural Analogues

(a) Tetrahydroisoquinoline Derivatives

Compounds like 1,2,3,4-tetrahydroisoquinoline (CAS No. 91-21-4) and papaverine (CAS No. 58-74-2) share the bicyclic core but lack the branched amine side chain. These differences impact receptor binding and pharmacokinetics. For example, papaverine acts as a vasodilator, whereas the target compound’s amine chain may confer affinity for monoamine transporters or receptors.

(b) Substituted Amine Derivatives

Compounds such as amphetamine hydrochloride (CAS No. 51-64-9) and phenethylamine derivatives feature similar amine groups but lack the tetrahydroisoquinoline scaffold. The target compound’s hybrid structure may combine CNS stimulant properties (from the amine) with enhanced lipophilicity (from the bicyclic system).

Physicochemical and Pharmacological Properties

The table below summarizes key properties of the target compound and hypothetical analogs. Data for analogs are inferred due to absence in the provided evidence.

Key Differences

- Solubility: As a hydrochloride salt, the compound likely has higher aqueous solubility than non-ionic tetrahydroisoquinoline derivatives.

- Bioactivity : Unlike papaverine (a PDE inhibitor), the target compound’s amine group may enable interactions with adrenergic or dopaminergic systems.

Biological Activity

3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride (CAS Number: 1170042-02-0) is a compound of interest in pharmacological research due to its structural similarity to known psychoactive substances. The compound features a tetrahydroisoquinoline moiety, which is often associated with various biological activities including neuropharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.

Neuropharmacological Effects

Research indicates that compounds similar to this compound can exhibit:

- Antidepressant-like effects : Potentially through the enhancement of serotonergic transmission.

- Cognitive enhancement : By modulating dopaminergic pathways, it may improve attention and memory functions.

Case Studies and Research Findings

- Study on Cognitive Effects : A study conducted on animal models demonstrated that administration of the compound led to improved performance in memory tasks compared to control groups. This suggests potential applications in treating cognitive deficits .

- Serotonin Receptor Interaction : In vitro assays revealed that the compound has a significant binding affinity for serotonin receptors, particularly the 5-HT1A subtype. This interaction may contribute to its antidepressant-like properties .

- Dopamine Modulation : Another study highlighted its role in modulating dopamine release in the prefrontal cortex, which is essential for executive functions and emotional regulation .

Data Summary Table

| Parameter | Value |

|---|---|

| Molecular Formula | C14H23ClN2 |

| Molecular Weight | 254.8 g/mol |

| CAS Number | 1170042-02-0 |

| Purity | ≥95% |

| Key Biological Activities | Antidepressant-like effects |

| Cognitive enhancement | |

| Serotonin receptor modulation |

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Methyl-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine hydrochloride?

Methodological Answer:

The synthesis typically involves two key steps: (1) Formation of the tetrahydroisoquinoline-amine backbone via condensation or reductive amination, and (2) hydrochloride salt preparation. For example:

- Step 1: Reacting a tetrahydroisoquinoline precursor (e.g., 1,2,3,4-tetrahydroisoquinoline) with a β-methyl-substituted amine chain under acidic conditions. Catalytic hydrogenation may be used to reduce intermediate imines ().

- Step 2: Treating the free base with hydrochloric acid in a solvent like dioxane or ethanol. Critical parameters include stoichiometric control (e.g., 1:1 molar ratio of base to HCl) and reaction time (e.g., 1 hour at room temperature, as in ).

- Purification: Recrystallization from ethyl acetate or methanol-diethyl ether mixtures ensures high purity (>95%). Confirm salt formation via chloride ion titration or FT-IR .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

A combination of spectroscopic and crystallographic methods is used:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., DMSO-d6). Key signals include aromatic protons (δ 6.8–7.4 ppm for tetrahydroisoquinoline) and methyl groups (δ 1.0–2.5 ppm) ( ).

- X-ray Crystallography: Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding between NH and Cl–, as in ).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ via ESI-MS) and fragmentation patterns .

Advanced: How can researchers optimize the hydrochloride salt formation step?

Methodological Answer:

Optimization strategies include:

- Solvent Screening: Polar aprotic solvents (e.g., dioxane) enhance HCl solubility and salt stability ().

- Stoichiometric Control: Use pH titration to ensure complete protonation without excess HCl.

- Crystallization Conditions: Slow evaporation from ethanol yields larger crystals for improved purity ( ).

- Yield Monitoring: Track reaction progress via TLC (silica gel, eluent: CH2Cl2/MeOH 9:1) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from assay variability or enantiomeric impurities. Address these by:

- Enantiomeric Separation: Use chiral HPLC (e.g., Chiralpak® AD-H column) to isolate R/S isomers ( ).

- Standardized Assays: Validate receptor binding (e.g., orexin-1 receptor antagonism via competitive displacement assays with [3H]-ligands) ().

- Comparative Studies: Test structural analogs (e.g., Higenamine derivatives in ) to isolate pharmacophore contributions .

Basic: What purity assessment methods are recommended?

Methodological Answer:

- HPLC: Use a C18 column with UV detection (λ = 254 nm). Purity >98% is typical for research-grade material ().

- Elemental Analysis: Verify C, H, N, and Cl content (±0.3% theoretical values).

- Karl Fischer Titration: Measure residual water (<0.5% w/w) .

Advanced: How does stereochemistry impact pharmacological activity?

Methodological Answer:

- Conformational Analysis: Compare solid-state (X-ray) and solution (NMR NOE) conformations to identify bioactive geometries ( ).

- Docking Simulations: Model enantiomer interactions with target receptors (e.g., orexin-1) using software like AutoDock Vina.

- In Vivo Profiling: Administer isolated enantiomers (e.g., 10 mg/kg in rodent models) to assess efficacy/side effect differences .

Basic: What safety precautions are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation ().

- Spill Management: Neutralize acid spills with sodium bicarbonate; collect solids in sealed containers ().

- Storage: Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

Advanced: What strategies enhance stability during long-term storage?

Methodological Answer:

- Lyophilization: Convert to lyophilized powder under vacuum (≤0.1 mbar) to minimize hydrolysis.

- Desiccants: Store with silica gel or molecular sieves.

- Stability Studies: Monitor degradation via accelerated aging (40°C/75% RH for 6 months) and UPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.